

Talviraline: A Technical Overview of a Discontinued HIV-1 Reverse Transcriptase Inhibitor

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Compound of Interest

Compound Name: *Talviraline*

Cat. No.: *B1681227*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **Talviraline** (also known as HBY 097), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the existing information and provides generalized experimental protocols for assessing the physicochemical properties of similar antiviral compounds.

Core Physicochemical Data

Talviraline is an organic compound with the chemical formula $C_{15}H_{20}N_2O_3S_2$ and a molecular weight of 340.46 g/mol .^{[1][2]} It was developed as a potent inhibitor of HIV-1 replication by binding to a specific site on the HIV-1 reverse transcriptase enzyme.^[1]

Solubility Data

Quantitative solubility data for **Talviraline** in a range of solvents is not extensively available in the public domain. The most consistent data point found is its solubility in Dimethyl Sulfoxide (DMSO).

Solvent	Solubility	Concentration (mM)	Method	Source
Dimethyl Sulfoxide (DMSO)	50 mg/mL	146.86 mM	Sonication Recommended	[3]

Stability Data

Detailed stability studies, including degradation kinetics under various pH and temperature conditions, have not been publicly released. However, general storage recommendations from commercial suppliers provide some insight into its stability.

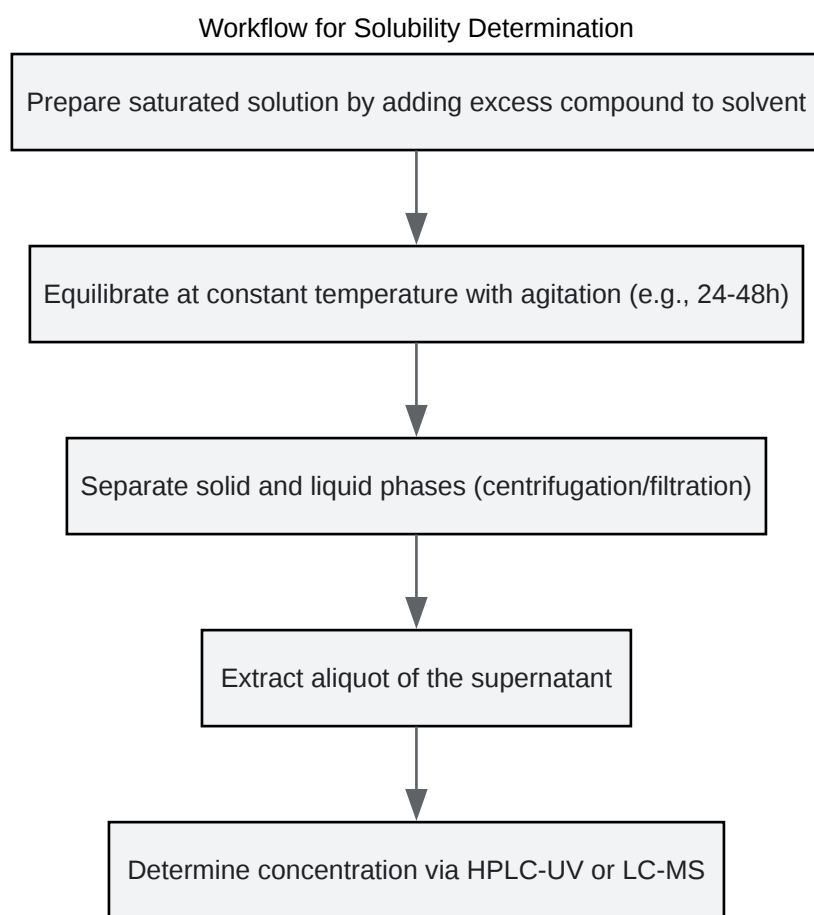
Form	Storage Temperature	Duration	Source
Powder	-20°C	3 years	[1][3]
Powder	4°C	2 years	[1]
In Solvent (-80°C)	-80°C	6 months - 1 year	[1][3]
In Solvent (-20°C)	-20°C	1 month	[1]

Experimental Protocols

While specific experimental protocols used for **Talviraline** are not available, the following are generalized methodologies for determining the solubility and stability of antiviral compounds, based on standard pharmaceutical practices.

Protocol for Aqueous and Organic Solvent Solubility Determination

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound.



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Caption: Standard workflow for determining compound solubility.

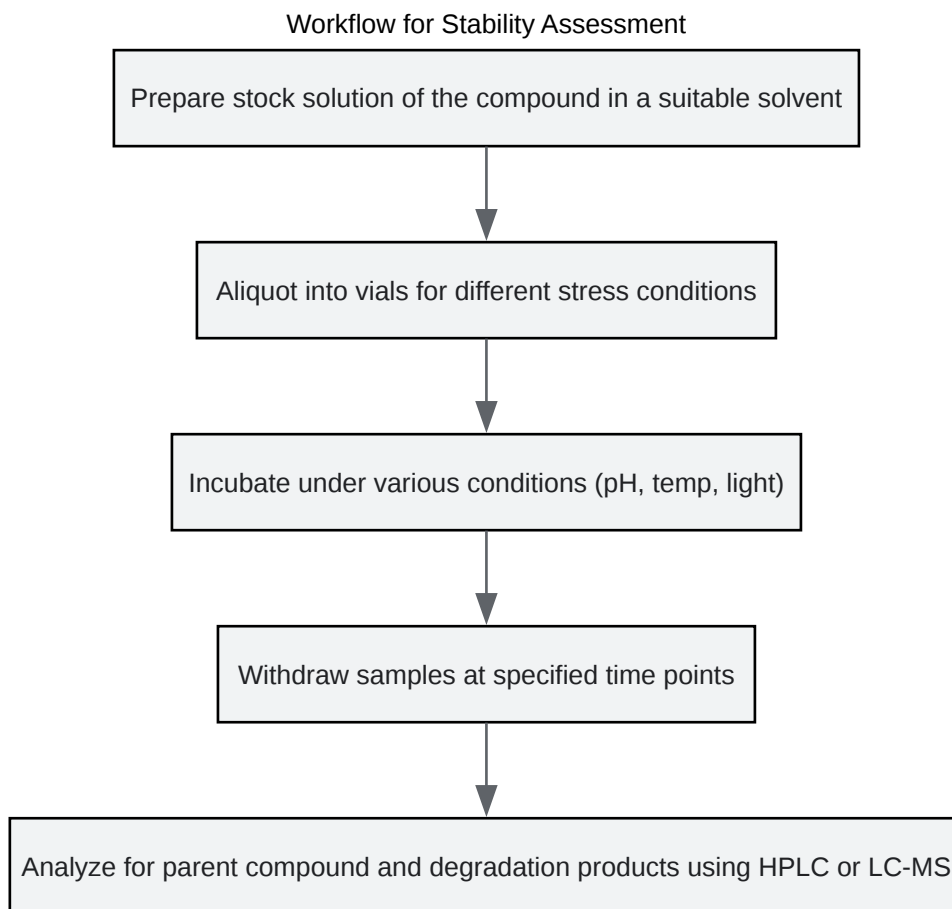
Methodology:

- Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., **Talviraline**) to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, acetonitrile).
- Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

- **Sampling and Dilution:** Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.

Protocol for Stability Study under Different Conditions

This protocol describes a typical approach to assess the chemical stability of a compound under various stress conditions.



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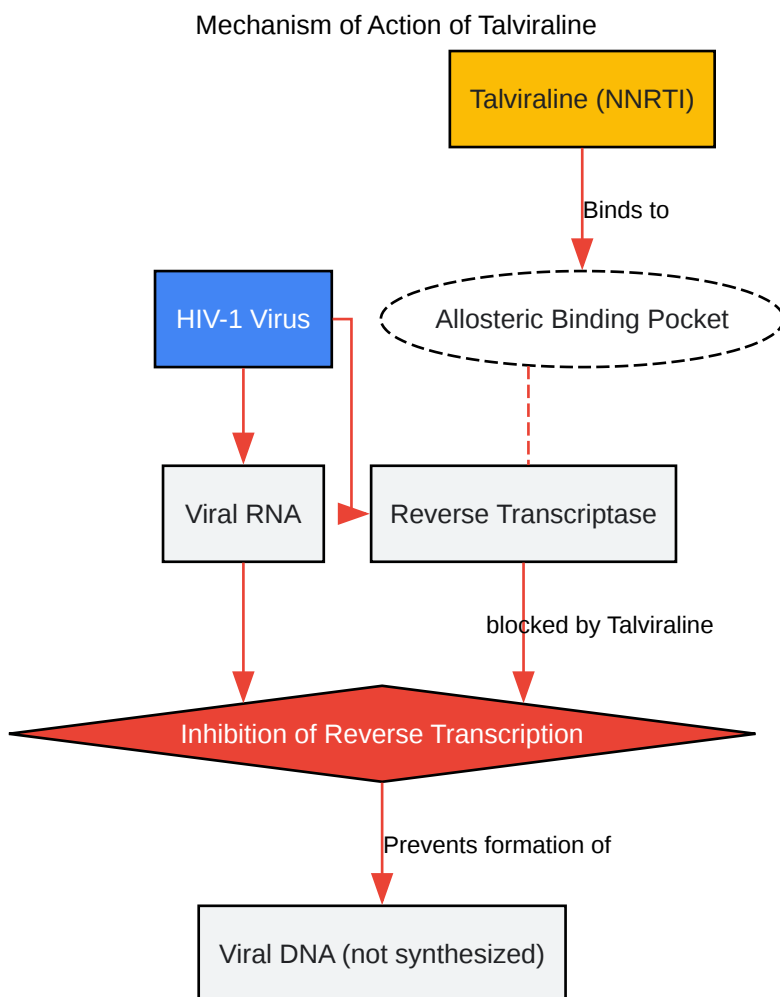
Caption: General workflow for a compound stability study.

Methodology:

- **Solution Preparation:** Prepare a stock solution of the test compound in a suitable solvent system.
- **Stress Conditions:**
 - **pH Stability:** Adjust the pH of the solution to various levels (e.g., pH 2, 7, 10) using appropriate buffers and store at controlled temperatures.
 - **Thermal Stability:** Store solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
 - **Photostability:** Expose solutions to controlled light conditions (e.g., ICH-compliant photostability chamber).
- **Time Points:** Withdraw aliquots from each condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
- **Analysis:** Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify any major degradation products. The method should be capable of separating the parent drug from its degradation products.

Mechanism of Action

Talviraline functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site of the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.



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